molecular formula C19H20N2O2S B15024074 5-[(4-Butylphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione

5-[(4-Butylphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione

Cat. No.: B15024074
M. Wt: 340.4 g/mol
InChI Key: LXLDPZCGBHSJDR-UHFFFAOYSA-N
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Description

5-[(4-Butylphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione is an organic compound that belongs to the class of thiazolidinediones. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and two aromatic rings, one of which is substituted with a butyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Butylphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione typically involves the reaction of 4-butylaniline with phenyl isothiocyanate to form an intermediate thiourea. This intermediate then undergoes cyclization with chloroacetic acid to form the thiazolidine ring. The reaction conditions generally require heating and the use of a suitable solvent such as ethanol or acetonitrile.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and can improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Butylphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: The compound is used as a building block in organic synthesis and can be modified to create a variety of derivatives with different properties.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anti-inflammatory effects.

    Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 5-[(4-Butylphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For example, thiazolidinediones are known to activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating glucose and lipid metabolism. By binding to these receptors, the compound can modulate the expression of genes involved in these metabolic pathways, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Rosiglitazone: Another thiazolidinedione with antidiabetic properties.

    Pioglitazone: A well-known thiazolidinedione used in the treatment of type 2 diabetes.

    Troglitazone: An earlier thiazolidinedione that was withdrawn from the market due to safety concerns.

Uniqueness

5-[(4-Butylphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione is unique due to its specific structural features, such as the butyl group on the aromatic ring, which can influence its biological activity and pharmacokinetic properties. This uniqueness may provide advantages in terms of selectivity and potency compared to other similar compounds.

Properties

Molecular Formula

C19H20N2O2S

Molecular Weight

340.4 g/mol

IUPAC Name

5-(4-butylanilino)-3-phenyl-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C19H20N2O2S/c1-2-3-7-14-10-12-15(13-11-14)20-17-18(22)21(19(23)24-17)16-8-5-4-6-9-16/h4-6,8-13,17,20H,2-3,7H2,1H3

InChI Key

LXLDPZCGBHSJDR-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)C3=CC=CC=C3

Origin of Product

United States

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